molecular formula C14H22N2 B11824414 3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine

Cat. No.: B11824414
M. Wt: 218.34 g/mol
InChI Key: DJWNGQHWUSSOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine is a heterocyclic compound that features a piperidine ring substituted with an isopropyl group and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(1-Isopropylpiperidin-2-yl)ethanamine with a suitable pyridine derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like sodium iodide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.

Scientific Research Applications

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Isopropylpiperidin-2-yl)-5-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methylpyridine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

3-methyl-5-(1-propan-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H22N2/c1-11(2)16-7-5-4-6-14(16)13-8-12(3)9-15-10-13/h8-11,14H,4-7H2,1-3H3

InChI Key

DJWNGQHWUSSOAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)C2CCCCN2C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.